IMR-1A

Beschreibung

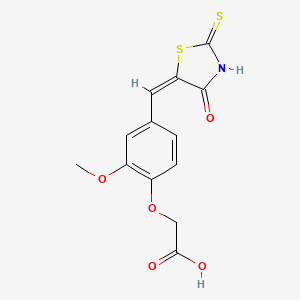

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBJNSKWHSGTDK-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IMR-1A in Notch Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is a known driver in numerous cancers. This has made it a prime target for therapeutic intervention. While gamma-secretase inhibitors (GSIs) have been a major focus, their lack of specificity and associated toxicities have limited their clinical utility. A newer class of inhibitors targets the downstream nuclear events of the Notch pathway. This guide focuses on IMR-1A, a potent small molecule inhibitor that acts by disrupting the formation of the Notch transcriptional activation complex. This compound is the active acid metabolite of the parent compound IMR-1 (Inhibitor of Mastermind Recruitment-1). It offers a more specific mode of inhibition compared to GSIs by preventing the recruitment of the coactivator Mastermind-like 1 (Maml1) to the Notch Intracellular Domain (NICD) and the DNA-binding protein CSL (CBF1/Su(H)/Lag-1), thereby attenuating the transcription of Notch target genes.[1]

The Notch Signaling Pathway: A Brief Overview

The Notch signaling pathway is a juxtacrine, cell-to-cell communication system. In mammals, the pathway consists of four receptors (NOTCH1-4) and five ligands (Jagged-1, -2 and Delta-like-1, -3, -4).

Canonical Pathway Activation:

-

Ligand Binding: A transmembrane ligand on a "sending" cell binds to the extracellular domain of a Notch receptor on a "receiving" cell.

-

Proteolytic Cleavage: This interaction induces two successive proteolytic cleavages of the Notch receptor. The first is mediated by ADAM-family metalloproteases (S2 cleavage), and the second is an intramembrane cleavage by the γ-secretase complex (S3 cleavage).[2]

-

NICD Release: The S3 cleavage releases the Notch Intracellular Domain (NICD) from the cell membrane.

-

Nuclear Translocation & Complex Formation: The NICD translocates to the nucleus, where it displaces a corepressor complex from the DNA-binding protein CSL.

-

Transcriptional Activation: NICD then recruits the coactivator Mastermind-like 1 (Maml1) and other factors to form the Notch Transcriptional Complex (NTC), which activates the transcription of target genes such as HES1 and HEY-L.[1][3]

This compound: Mechanism of Action

This compound represents a novel class of Notch inhibitors that do not target the γ-secretase complex. Instead, it directly interferes with the assembly of the nuclear Notch Transcriptional Complex (NTC).[1]

Core Mechanism: The primary mechanism of this compound is the disruption of Maml1 recruitment to the NICD-CSL complex on chromatin.[1] IMR-1 and its more potent metabolite, this compound, bind non-covalently to the ankyrin (ANK) repeat domain of the Notch1 intracellular domain (NICD).[1] This binding event sterically hinders the subsequent association of Maml1, a critical coactivator required for robust transcriptional activation. By preventing the formation of a fully functional NTC, this compound effectively silences the expression of Notch target genes.[1] This mode of action is distinct from GSIs, which block the production of NICD altogether.[1]

Quantitative Data

The efficacy of this compound and its parent compound has been quantified through various biochemical and cell-free assays. This compound consistently demonstrates significantly higher potency than IMR-1.[1][4]

Table 1: In Vitro Potency of IMR-1 and Related Compounds

| Compound | Assay Type | Target | IC50 |

|---|---|---|---|

| IMR-1 | NTC Assembly | Notch Transcriptional Complex | 26 µM[5][6] |

| This compound | NTC Assembly | Notch Transcriptional Complex | 0.5 µM [4][7][8] |

| 1-134 (Parent) | NTC Assembly | Notch Transcriptional Complex | 6 µM[1] |

Table 2: Binding Affinity to Notch1 Intracellular Domain (NICD)

| Compound | Method | Target | Dissociation Constant (Kd) |

|---|---|---|---|

| IMR-1 | Surface Plasmon Resonance (SPR) | NICD | 11 ± 3 µM[1] |

| This compound | Surface Plasmon Resonance (SPR) | NICD | 2.9 µM [7][8] |

| 1-134 (Parent) | Surface Plasmon Resonance (SPR) | NICD | 17 ± 5 µM[1] |

Key Experimental Protocols

The mechanism of this compound was elucidated through a series of robust in vitro and in vivo experiments.

This cell-free assay quantitatively measures the formation of the tripartite NTC (NICD, CSL, Maml1) on a DNA oligonucleotide containing a CSL binding site.[9]

-

Principle: A biotinylated DNA probe is immobilized on a streptavidin-coated plate. Recombinant NICD, CSL, and Maml1 proteins are added. The recruitment of a tagged Maml1 protein is detected, often via fluorescence or luminescence.

-

Methodology:

-

Immobilize biotinylated CSL-consensus-site DNA onto streptavidin-coated microplates.

-

Add a constant concentration of recombinant CSL and NICD proteins to the wells.

-

Add serial dilutions of the test compound (e.g., this compound) and incubate.

-

Add a tagged version of recombinant Maml1 protein and incubate to allow for complex formation.

-

Wash away unbound proteins.

-

Quantify the amount of bound Maml1 using an appropriate detection method (e.g., antibody-based detection like ELISA).

-

Generate dose-response curves to calculate the IC50 value.[1]

-

ChIP assays were used to confirm that IMR-1 disrupts the recruitment of Maml1 to Notch target gene promoters in a cellular context.[1]

-

Principle: This technique allows for the analysis of protein-DNA interactions within the cell. Cells are treated with a cross-linking agent, the chromatin is sheared, and an antibody specific to a protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then identified by PCR.

-

Methodology (as performed on OE33 and 786-0 cells):

-

Cell Treatment: Culture Notch-dependent cell lines (e.g., OE33) and treat with vehicle (DMSO), a GSI (DAPT, 15 µM), or IMR-1 (25 µM).[3]

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies specific to proteins in the NTC (e.g., NICD, CSL, Maml1).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash & Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Cross-links: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the co-precipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter region of a Notch target gene (e.g., HES1) to quantify the amount of precipitated DNA.[3]

-

SPR was employed to directly measure the binding kinetics and affinity (Kd) of IMR-1 and this compound to their molecular target, NICD.[1]

-

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.

-

Methodology:

-

Immobilization: Covalently immobilize recombinant NICD protein onto the surface of an SPR sensor chip.

-

Association: Flow a series of concentrations of the analyte (this compound) across the chip surface. The binding of this compound to NICD is measured in real-time as an increase in the response signal.

-

Dissociation: Replace the analyte solution with a running buffer to monitor the dissociation of the this compound/NICD complex, observed as a decrease in the signal.

-

Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).[1]

-

Conclusion and Future Directions

This compound is a first-in-class inhibitor that validates the Notch transcriptional activation complex as a druggable target.[1] Its mechanism, which involves the specific disruption of Maml1 recruitment to the NICD-CSL complex, provides a more targeted approach to inhibiting Notch signaling compared to pan-Notch inhibitors like GSIs. The quantitative data clearly establish this compound as a potent inhibitor with micromolar efficacy in biochemical and binding assays. The experimental protocols detailed herein provide a robust framework for identifying and characterizing similar next-generation Notch inhibitors. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound derivatives to advance this promising therapeutic strategy toward clinical applications in oncology and other diseases driven by aberrant Notch signaling.

References

- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

IMR-1A: A Potent Metabolite of IMR-1 Targeting the Notch Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IMR-1A is the biologically active, acid metabolite of the experimental compound IMR-1. It functions as a potent inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation that is frequently dysregulated in cancer. IMR-1, a rhodanine ester-containing compound, acts as a prodrug, undergoing in vivo hydrolysis by esterases to yield the significantly more active this compound.[1] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures used in its characterization.

Introduction

The Notch signaling pathway is a highly conserved cellular communication system crucial for embryonic development and tissue homeostasis. Aberrant Notch signaling is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. IMR-1 was identified as a small molecule inhibitor that disrupts the formation of the Notch transcriptional activation complex.[1] Subsequent research revealed that IMR-1 is metabolized in vivo to its acid metabolite, this compound, which exhibits a 50-fold increase in potency.[1] this compound represents a promising lead compound for the development of novel anti-cancer therapeutics targeting the Notch pathway.

Mechanism of Action

This compound exerts its inhibitory effect on the Notch signaling pathway by disrupting the assembly of the Notch transcriptional activation complex. This complex is essential for the transcription of Notch target genes, such as HES1 and HEYL, which regulate cell proliferation and differentiation.

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor. This triggers a series of proteolytic cleavages, ultimately releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a Mastermind-like (MAML) coactivator. This ternary complex recruits other transcriptional machinery to activate the expression of target genes.

This compound specifically prevents the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on chromatin.[1] By doing so, it effectively blocks the formation of a functional transcriptional activation complex, leading to the downregulation of Notch target gene expression and subsequent inhibition of Notch-dependent cellular processes.

Quantitative Data

The following tables summarize the key quantitative data for IMR-1 and its active metabolite, this compound.

Table 1: In Vitro Potency of IMR-1 and this compound

| Compound | Target | Assay | IC50 (μM) | Reference |

| IMR-1 | Notch Transcriptional Activation | Cell-free assay | 26 | [1] |

| This compound | Notch Transcriptional Activation | Cell-free assay | 0.5 | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route of Administration | Dose of IMR-1 (mg/kg) | Value | Units | Reference |

| Tmax | Intraperitoneal | 100 | 0.50 | h | |

| T1/2 | Intravenous | 2 | 2.22 | h | |

| CL | Intravenous | 2 | 7 | mL/min/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.

Materials:

-

Notch-dependent (e.g., OE33, 786-0) and Notch-independent cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% w/v in methanol)

Protocol:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

-

After the incubation period, wash the colonies twice with PBS.

-

Fix the colonies with 100% methanol for 15 minutes at room temperature.

-

Stain the colonies with crystal violet solution for 15-30 minutes at room temperature.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

Real-Time Quantitative PCR (RT-qPCR)

This technique is used to measure the effect of this compound on the expression of Notch target genes.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (HES1, HEYL) and a housekeeping gene (e.g., HPRT, GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes. A typical cycling program is:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Primer Sequences (Example):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| HES1 | AGGCTGGAGAGGCGGCTAAG | GCTGTGTTTCAGGTAGCTGAC |

| HEYL | TCCTCGGTGTCTGTGTTTGG | TGGGTACCAGCCTTCTCAGC |

| HPRT | CCTGGCGTCGTGATTAGTGAT | AGACGTTCAGTCCTGTCCATAA |

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound inhibits the recruitment of Maml1 to the promoter of Notch target genes like HES1.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Antibody against Maml1

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for the HES1 promoter

Protocol:

-

Treat cells with this compound or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-Maml1 antibody or a control IgG.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the complexes from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of HES1 promoter DNA in the immunoprecipitated samples by qPCR using primers flanking the Maml1 binding site.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment.

Experimental Workflow Diagram

Caption: Workflow for the characterization of this compound's anti-cancer activity.

References

An In-depth Technical Guide to the Biochemical and Cellular Functions of IMR-1A

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMR-1A is the biologically active acid metabolite of the small molecule inhibitor IMR-1. It functions as a potent inhibitor of the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation. Aberrant Notch signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound exerts its effects by disrupting the formation of the Notch transcriptional activation complex, thereby downregulating the expression of Notch target genes. This guide provides a comprehensive overview of the biochemical and cellular functions of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Biochemical Functions

Mechanism of Action

This compound is a direct inhibitor of the Notch transcriptional activation complex.[1][2] In the canonical Notch signaling pathway, the intracellular domain of the Notch receptor (NICD) translocates to the nucleus upon ligand binding and forms a ternary complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like 1 (Maml1). This complex drives the transcription of Notch target genes, such as HES1 and HEYL.[1][3]

IMR-1, the prodrug of this compound, was identified through computer-aided drug design and screening for compounds that disrupt the assembly of this Notch transcriptional activation complex.[1] this compound functions by specifically preventing the recruitment of Maml1 to the NICD-CSL complex on chromatin.[1][4] This disruption attenuates the transcription of Notch target genes.[1] Notably, IMR-1 does not affect the cellular levels of cleaved Notch1 (NICD) or its binding to the promoter of target genes like HES1.[5]

Binding Affinity and Potency

This compound demonstrates a significantly higher potency in inhibiting the Notch pathway compared to its parent compound, IMR-1.[6] Surface plasmon resonance (SPR) has been used to determine the binding affinity of these compounds to the Notch intracellular domain (NICD).[1]

| Compound | Target | Method | Quantitative Value | Reference |

| IMR-1 | Notch Transcriptional Activation | Cell-free Assay | IC50: 26 µM | [4][7] |

| This compound | Notch Pathway | Not Specified | IC50: 0.5 µM | [6] |

| IMR-1 | NICD | SPR | Kd: 35.6 µM (R2061A mutant), 38.7 µM (R2071A mutant) | [1] |

Cellular Functions

Inhibition of Notch-Dependent Cell Growth

This compound, through its inhibition of the Notch pathway, has been shown to suppress the growth of cancer cell lines that are dependent on Notch signaling.[1] This effect has been demonstrated in various cancer types, including esophageal adenocarcinoma and renal cell carcinoma.[1]

| Cell Line | Cancer Type | Assay | Treatment | Effect | Reference |

| 786-0 | Renal Cell Carcinoma | Colony Formation | IMR-1 | Dose-dependent reduction in colony formation | [1] |

| OE33 | Esophageal Adenocarcinoma | Colony Formation | IMR-1 | Dose-dependent reduction in colony formation | [1] |

| mLPS1 | Dedifferentiated Liposarcoma | Cell Viability | IMR-1 | IC50: 98 µM | [8] |

| H69 | Small Cell Lung Cancer | Not Specified | IMR-1 | Lower IC50 in high MYCNOS expressing cells | [3] |

| H69AR | Small Cell Lung Cancer | Not Specified | IMR-1 | Lower IC50 in high MYCNOS expressing cells | [3] |

Downregulation of Notch Target Genes

Consistent with its mechanism of action, treatment with IMR-1 leads to a dose-dependent decrease in the transcription of Notch target genes, such as HES1 and HEYL, in Notch-dependent cancer cell lines.[1][3]

| Cell Line | Treatment | Target Gene | Effect | Reference |

| OE33 | IMR-1 (25 µM) | HES1, HEYL | Decreased relative expression | [3] |

| 786-0 | IMR-1 (25 µM) | HES1, HEYL | Decreased relative expression | [3] |

| mLPS1 | IMR-1 (20 µM) | Notch1, downstream targets | Downregulated expression | [8] |

In Vivo Antitumor Activity

The antitumor effects of IMR-1 have been demonstrated in vivo using patient-derived xenograft (PDX) models. Administration of IMR-1 significantly abrogated tumor growth in these models.[1][5] IMR-1 is metabolized in vivo to its more potent acid metabolite, this compound.[1][6]

| Animal Model | Cancer Type | Treatment | Effect | Reference |

| Mouse (Nude) | Human Esophageal Adenocarcinoma (OE19) | IMR-1 (15 mg/kg) | Blocked tumor establishment | [1] |

| Mouse (PDX) | Esophageal Adenocarcinoma (EAC29, EAC47) | IMR-1 (15 mg/kg) | Significantly abrogated tumor growth | [1] |

| Mouse (C57 BL/6) | Not Applicable (Pharmacokinetics) | This compound (2 mg/kg IV, 100 mg/kg IP) | T1/2: 2.22 h (IV) | [6] |

Signaling Pathway Diagram

Caption: Mechanism of this compound in the Notch signaling pathway.

Experimental Protocols

Colony Formation Assay

This assay is used to determine the effect of a compound on the proliferative capacity of cells.

Methodology:

-

Seed cells in a 6-well plate at a density of 2000 cells/cm².

-

After 24 hours, begin treatment with IMR-1 or vehicle control (DMSO).

-

Replace the media and compounds every 48 hours.

-

After 168 hours (7 days), fix the cells with ice-cold methanol.

-

Stain the colonies with crystal violet.

-

De-stain with water and allow the plate to dry at room temperature.

-

Quantify the colonies.[9]

Chromatin Immunoprecipitation (ChIP) Analysis

ChIP is used to investigate the interaction of proteins with specific DNA regions in the cell.

Methodology:

-

Plate cells (e.g., 8x10⁶ OE33 cells or 10x10⁶ 786-0 cells) on a 15 cm tissue culture dish the day before treatment.

-

Treat cells for 24 hours with DAPT (5 µM), IMR-1 (25 µM), or DMSO vehicle.

-

Cross-link proteins to DNA by adding 1% formaldehyde for 10 minutes.

-

Stop the cross-linking reaction by adding 0.125 M glycine.

-

Collect cells in SDS lysis buffer (50 mM Tris-HCl pH 8.0, 1% SDS, 10 mM EDTA).

-

Sonicate the cell lysates to shear chromatin into fragments of approximately 300 to 800 bp.

-

Immunoprecipitate the chromatin with an antibody against the protein of interest (e.g., α-Notch1 or α-Maml1).

-

Reverse the cross-links by incubating at 65°C in 200 mM NaCl for 4 hours.

-

Treat with RNase A and proteinase K.

-

Purify the DNA using a PCR purification kit.

-

Detect the immunoprecipitated DNA by Syber green qPCR using primers specific for the target gene promoter (e.g., HES1).[9]

Experimental Workflow Diagram

Caption: A typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

References

- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Notch signaling regulates a metabolic switch through inhibiting PGC-1α and mitochondrial biogenesis in dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: IMR-1A Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of IMR-1A, a potent inhibitor of the Notch signaling pathway. This compound, the acid metabolite of IMR-1, directly targets the Notch transcriptional activation complex, offering a specific mechanism for therapeutic intervention in Notch-dependent cancers. This document details the quantitative binding data, the experimental protocols used for its determination, and the signaling pathway context.

Core Data Summary: this compound Binding Affinity

The binding affinity of this compound for its target has been quantified through multiple experimental approaches. The following table summarizes the key quantitative data, providing a clear comparison of its potency.

| Parameter | Value | Target Protein | Method | Reference |

| Kd (Dissociation Constant) | 2.9 µM | Notch1 Intracellular Domain (NICD) | Surface Plasmon Resonance (SPR) | |

| IC50 (Half-maximal Inhibitory Concentration) | 0.5 µM | Notch Transcriptional Activation Complex (NTC) formation | In vitro NTC Assembly Assay |

Mechanism of Action: Targeting the Notch Signaling Pathway

This compound functions by disrupting the formation of the Notch transcriptional activation complex (NTC). This complex is a critical component of the canonical Notch signaling pathway. In a normal physiological context, the binding of a Notch ligand to its receptor triggers a series of proteolytic cleavages, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/LAG-1) and a Mastermind-like (MAML) co-activator. This ternary complex, the NTC, then activates the transcription of Notch target genes, which are involved in cell proliferation, differentiation, and survival.

This compound specifically prevents the recruitment of Mastermind-like 1 (Maml1) to the CSL-NICD complex on the DNA. By inhibiting the formation of a functional NTC, this compound effectively blocks the downstream signaling cascade, leading to the suppression of Notch target gene expression.

An In-depth Technical Guide on the Structural Analysis of IMR-1A Interaction with Notch

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional interaction between the small molecule inhibitor IMR-1A and the Notch signaling pathway. This compound is the active metabolite of IMR-1, a novel inhibitor that targets the Notch transcriptional activation complex.[1] This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling pathway and experimental workflows.

Introduction to this compound and the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, and differentiation.[2] Dysregulation of this pathway is implicated in various cancers, making it a significant target for therapeutic intervention.[1][3] The canonical Notch pathway is activated upon ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch Intracellular Domain (NICD).[2] NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/RBP-Jk) and a co-activator of the Mastermind-like (MAML) family to drive the expression of target genes such as HES1, HEY1, and NOTCH3.[1][4]

IMR-1 is a small molecule inhibitor identified through computer-aided drug design and was developed to disrupt the assembly of the Notch transcriptional activation complex.[1][3] In vivo, IMR-1 is metabolized to its more potent acid metabolite, this compound.[1] Unlike gamma-secretase inhibitors (GSIs) that block the production of NICD, this compound specifically prevents the recruitment of Maml1 to the NICD-CSL complex on the chromatin, thereby inhibiting the transcription of Notch target genes.[1][5] This targeted approach offers a distinct mechanism of action with the potential for a different safety and efficacy profile compared to other Notch inhibitors.

Quantitative Data: this compound Interaction with the Notch Pathway

The following tables summarize the key quantitative data characterizing the inhibitory activity and binding affinity of IMR-1 and its active metabolite this compound on the Notch signaling pathway.

Table 1: Inhibitory Concentration (IC50) of IMR-1 and this compound

| Compound | Assay | IC50 (µM) | Reference |

| IMR-1 | Notch Ternary Complex Assembly Assay | 26 | [5][6] |

| This compound | Notch Ternary Complex Assembly Assay | 0.5 |

Table 2: Binding Affinity of IMR-1 and this compound to Notch1 Intracellular Domain (NICD)

| Compound | Method | Dissociation Constant (Kd) (µM) | Reference |

| IMR-1 | Surface Plasmon Resonance (SPR) | 17 ± 5 | [1] |

| This compound | Surface Plasmon Resonance (SPR) | Not explicitly quantified, but noted to be more potent | [1] |

Table 3: Effect of IMR-1 on Notch Target Gene Expression in Patient-Derived Xenograft (PDX) Models

| Gene Target | Treatment | Fold Change in Expression (Relative to Vehicle) | Cell Line/Model | Reference |

| Hes1 | IMR-1 | Dramatically Reduced | EAC29 and EAC47 PDX models | [1] |

| HeyL | IMR-1 | Dramatically Reduced | EAC29 and EAC47 PDX models | [1] |

| Notch3 | IMR-1 | Dramatically Reduced | EAC29 and EAC47 PDX models | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the Notch signaling pathway.

3.1 Co-Immunoprecipitation (Co-IP) to Assess Disruption of the Notch Transcriptional Complex

This protocol is designed to investigate whether this compound disrupts the interaction between NICD and Maml1.

Materials:

-

Cells expressing endogenous or over-expressed Notch1 and Maml1 (e.g., OE33, 786-0)[1]

-

This compound (or IMR-1 as its prodrug)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against Notch1 (for immunoprecipitation)

-

Antibody against Maml1 (for western blot detection)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarification of Lysate: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-Notch1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Maml1 antibody to detect the co-immunoprecipitated Maml1. An antibody against Notch1 should also be used to confirm the successful immunoprecipitation of the bait protein.

3.2 Luciferase Reporter Assay for Notch Signaling Activity

This assay quantitatively measures the transcriptional activity of the Notch pathway in response to this compound treatment.

Materials:

-

HEK293T or other suitable cell line

-

CSL-responsive firefly luciferase reporter plasmid (containing tandem repeats of the CSL binding site upstream of a minimal promoter)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

DMSO (vehicle control)

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the CSL-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or DMSO.

-

Cell Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results can be expressed as relative luciferase units (RLU) or as a percentage of the activity in the vehicle-treated control cells.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams were created using the DOT language to visualize the key concepts discussed in this guide.

References

- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Specific Targeting of Notch Ligand-Receptor Interactions to Modulate Immune Responses: A Review of Clinical and Preclinical Findings [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

In Vitro Characterization of IMR-1A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of IMR-1A, a potent small molecule inhibitor of the Notch signaling pathway. This compound is the active metabolite of IMR-1 and demonstrates significantly higher potency in disrupting the formation of the Notch transcriptional activation complex.[1][2] This document summarizes key quantitative data, details the experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound functions by directly targeting the Notch transcriptional activation complex (NTC).[2] Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the intracellular domain of Notch (NICD) and the DNA-binding protein CSL (CBF1/Su(H)/Lag-1).[2][3] This disruption of the NTC assembly abrogates the transcription of canonical Notch target genes, such as HES1 and HEY1, which are crucial for cell fate decisions, proliferation, and survival in various cellular contexts, particularly in cancer.[2][4]

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters defining the in vitro activity of this compound and its parent compound, IMR-1.

Table 1: Inhibitory Potency

| Compound | Assay Type | Parameter | Value (µM) |

| This compound | Notch Inhibition | IC50 | 0.5[1] |

| IMR-1 | Notch Inhibition | IC50 | 26[3][5] |

Table 2: Binding Affinity to Notch1 Intracellular Domain (NICD)

| Compound | Assay Type | Parameter | Value (µM) |

| This compound | Surface Plasmon Resonance (SPR) | K D | 2.9 ± 0.6[2] |

| IMR-1 | Surface Plasmon Resonance (SPR) | K D | 11 ± 3[2] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical Notch signaling pathway and the specific point of intervention by this compound.

References

The Impact of IMR-1A on Cancer Stem Cell Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and therapeutic resistance. A critical signaling pathway implicated in the maintenance of CSCs is the Notch pathway. The small molecule IMR-1A, the active metabolite of the prodrug IMR-1, has emerged as a potent inhibitor of the Notch signaling pathway. This technical guide provides an in-depth overview of the effects of this compound on cancer stem cell populations, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its investigation.

Introduction to this compound and the Notch Signaling Pathway in Cancer Stem Cells

The Notch signaling pathway is a highly conserved cellular communication system that plays a pivotal role in cell fate decisions, proliferation, and differentiation.[1][2] In the context of oncology, aberrant Notch signaling is a key driver in the maintenance and survival of cancer stem cells across various malignancies.[1][3] The pathway is activated upon ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF-1/Suppressor of Hairless/LAG-1) and a Mastermind-like (MAML) coactivator, driving the expression of target genes such as HES1 and HEY1 that promote stem-like characteristics.[2]

IMR-1 was identified as a small molecule inhibitor that disrupts the formation of this Notch transcriptional activation complex.[4][5] Subsequent research revealed that IMR-1 is a prodrug that is metabolized in vivo to its active form, this compound.[4] this compound exhibits significantly greater potency in inhibiting the Notch pathway, making it a promising candidate for targeting cancer stem cells.[4]

Mechanism of Action of this compound

This compound targets the protein-protein interaction between the Notch intracellular domain (NICD) and the coactivator MAML1. By preventing the recruitment of MAML1 to the NICD-CSL complex on the DNA, this compound effectively blocks the formation of the functional Notch transcriptional activation complex.[4][6] This leads to the downregulation of Notch target genes, thereby suppressing the self-renewal and pro-tumorigenic properties of cancer stem cells.

Quantitative Data on the Effects of IMR-1 and this compound

The following tables summarize the available quantitative data for IMR-1 and the inferred data for its active metabolite, this compound.

| Compound | IC50 (Notch Transcriptional Activation) | Reference |

| IMR-1 | 26 µM | [7][8] |

| This compound | ~500 nM (inferred, 50-fold more potent than IMR-1) | [4][9] |

| Compound | Dosage | Animal Model | Effect | Reference |

| IMR-1 | 15 mg/kg (i.p.) | Patient-Derived Xenograft (PDX) | Blocked tumor establishment | [4][7] |

Experimental Protocols

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, a key characteristic of cancer stem cells.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at a density of 500-1000 cells per well.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.

-

Quantification: After washing and drying, count the number of colonies (containing >50 cells) in each well.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound treatment affects the recruitment of MAML1 to the promoter regions of Notch target genes.

Protocol:

-

Cell Treatment and Crosslinking: Treat cells with this compound (e.g., 1-5 µM) for 24-48 hours. Crosslink proteins to DNA with 1% formaldehyde for 10 minutes.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against MAML1 or a control IgG overnight.

-

DNA Purification: Precipitate the antibody-protein-DNA complexes, reverse the crosslinks, and purify the DNA.

-

qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers specific for the promoter regions of Notch target genes (e.g., HES1).

Real-Time Quantitative PCR (RT-qPCR)

This assay is used to measure the effect of this compound on the mRNA expression levels of Notch target genes.

References

- 1. mdpi.com [mdpi.com]

- 2. Notch Signaling Pathway in Cancer—Review with Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Role of Notch in Stem Cells and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for IMR-1A in In Vitro Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

IMR-1A is the active acid metabolite of IMR-1, a novel small molecule inhibitor of the Notch signaling pathway. IMR-1 and its more potent metabolite, this compound, act by disrupting the formation of the Notch transcriptional activation complex.[1][2] Specifically, IMR-1 prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the intracellular domain of the Notch receptor (NICD) and the DNA-binding protein CSL (CBF1/Su(H)/Lag-1).[1][3] This inhibitory action leads to the downregulation of Notch target genes, such as HES1 and HEY1, and subsequently suppresses the growth of Notch-dependent cancer cells.[1] These application notes provide detailed protocols for the use of this compound in in vitro cell culture studies to investigate the effects of Notch pathway inhibition.

Mechanism of Action

This compound targets a critical protein-protein interaction within the Notch transcriptional activation complex. By preventing Maml1 from binding to the NICD-CSL complex on the chromatin, it effectively blocks the transcription of genes regulated by the Notch pathway. This mechanism is distinct from that of gamma-secretase inhibitors (GSIs), which prevent the cleavage and release of NICD.[1]

Key Applications and Experimental Protocols

Assessment of Notch Pathway Inhibition

A primary application of this compound is to study the functional consequences of Notch pathway inhibition in cancer cell lines that are dependent on this pathway for their proliferation and survival.

a. Cell Line Selection:

Select cell lines based on their known dependence on the Notch signaling pathway. Notch dependency can be established by sensitivity to gamma-secretase inhibitors (GSIs) like DAPT.[1][4]

Table 1: Examples of Cell Lines for Studying this compound Effects

| Cell Line | Cancer Type | Notch Dependence | Reference |

| 786-0 | Renal Cell Carcinoma | Dependent | [1] |

| OE33 | Esophageal Adenocarcinoma | Dependent | [1] |

| H69 | Small Cell Lung Cancer | Dependent | [5] |

| H69AR | Small Cell Lung Cancer | Dependent | [5] |

b. Protocol for Colony Formation Assay:

This assay assesses the effect of this compound on the clonogenic survival and proliferation of cancer cells.

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

-

Treatment with this compound:

-

Allow cells to attach overnight.

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Treat the cells with a dose-response range of this compound concentrations. A DMSO vehicle control should be included. Based on the IC50 of IMR-1 (26 µM) and the 50-fold higher potency of this compound (IC50 of 0.5 µM), a starting concentration range for this compound could be 0.1 µM to 10 µM.[2][6]

-

-

Incubation:

-

Incubate the plates for 7-14 days at 37°C in a 5% CO₂ incubator.

-

Replace the medium with fresh medium containing the respective treatments every 2-3 days.

-

-

Staining and Quantification:

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

-

c. Protocol for RT-qPCR Analysis of Notch Target Genes:

This protocol is used to quantify the effect of this compound on the expression of Notch target genes.

-

Cell Treatment:

-

Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.

-

Treat cells with the desired concentration of this compound (e.g., IC50 concentration) and a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

Table 2: Quantitative Parameters for In Vitro Assays with IMR-1/IMR-1A

| Parameter | Assay | Value | Reference |

| IMR-1 IC50 | Cell-free Notch transcriptional activation | 26 µM | [3][6] |

| This compound IC50 | Notch inhibition | 0.5 µM | [2] |

| IMR-1 Concentration | ChIP Assay (OE33, 786-0 cells) | 25 µmol/L | [4] |

| IMR-1 Concentration | In vivo xenograft studies (i.p.) | 15 mg/kg | [1][7] |

| Cell Seeding Density | Colony Formation Assay | 500-1000 cells/well | General knowledge |

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment to the NTC.

Experimental Workflow Diagram

Caption: A generalized workflow for studying the effects of this compound on cancer cells in vitro.

General Cell Culture and Reagent Handling

The following are general guidelines for handling cell lines and preparing this compound for in vitro experiments.

Cell Culture Media and Conditions

-

Growth Medium: Use the specific growth medium recommended by the cell line provider (e.g., ATCC). A common basal medium is Eagle's Minimum Essential Medium (EMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[9]

-

Sub-culturing: Passage cells when they reach 70-80% confluency. Use a dissociation reagent like Trypsin-EDTA or TrypLE Express to detach the cells.[8]

Preparation of this compound Stock and Working Solutions

-

Stock Solution: IMR-1 is soluble in DMSO.[6] Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage.[3]

-

Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it to the final desired concentrations in the cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the original research articles for detailed methodologies.

References

- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. encodeproject.org [encodeproject.org]

- 9. horizondiscovery.com [horizondiscovery.com]

Application Notes and Protocols: Utilizing IMR-1A in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1A, the active metabolite of the small molecule IMR-1, is a novel inhibitor of the Notch signaling pathway. It functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex, thereby downregulating the expression of Notch target genes.[1][2] Aberrant Notch signaling is a known driver of tumorigenesis and is implicated in therapeutic resistance.[3][4][5] These application notes provide a comprehensive guide for investigating the synergistic potential of this compound in combination with conventional chemotherapy agents.

The rationale for this combination therapy lies in the potential of this compound to sensitize cancer cells to the cytotoxic effects of chemotherapy.[4] By inhibiting the Notch pathway, this compound may abrogate chemoresistance mechanisms, leading to enhanced tumor cell killing. This document outlines detailed protocols for assessing the synergistic effects of this compound and chemotherapy in vitro and provides a framework for preclinical evaluation.

This compound: Mechanism of Action

This compound targets a critical step in the canonical Notch signaling pathway. Upon ligand binding, the Notch receptor undergoes proteolytic cleavage, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and forms a complex with the DNA-binding protein CSL and the coactivator Maml1, leading to the transcription of target genes such as HES1 and HEY1, which promote cell survival and proliferation. This compound prevents the recruitment of Maml1 to this complex, thus inhibiting downstream signaling.[1][2]

References

- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Notch to Maximize Chemotherapeutic Benefits: Rationale, Advanced Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NOTCH1 combined with chemotherapy synergistically inhibits triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amhsr.org [amhsr.org]

In Vivo Efficacy Assessment of IMR-1A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a novel small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation.[1][2] Aberrant Notch signaling is implicated in the initiation and progression of various cancers, making it a compelling therapeutic target.[1][2] IMR-1 functions by disrupting the formation of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1).[1][3] In vivo, IMR-1 is metabolized to its more potent acid metabolite, IMR-1A, which is responsible for the therapeutic effect.[4][5] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using patient-derived xenograft (PDX) models in mice and a zebrafish somitogenesis assay as a rapid in vivo screen for Notch pathway inhibition.

Signaling Pathway

The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the receptor, the second of which is mediated by the γ-secretase complex. This cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and recruits the coactivator Maml1, leading to the transcription of Notch target genes such as HES1 and HEY1. This compound disrupts the final step of this activation by preventing the binding of Maml1 to the NICD-CSL complex.

In Vivo Efficacy Assessment in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a valuable tool for preclinical cancer research as they better recapitulate the heterogeneity and microenvironment of human tumors.

Experimental Workflow

Protocols

1. Establishment of Patient-Derived Xenografts

-

Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) or athymic nude mice) are recommended.

-

Tumor Implantation:

-

Obtain fresh, sterile patient tumor tissue.

-

Under sterile conditions, mince the tumor tissue into small fragments (approximately 2-3 mm³).

-

Anesthetize the mouse.

-

Make a small incision in the skin on the flank of the mouse.

-

Using forceps, create a subcutaneous pocket.

-

Implant a single tumor fragment into the pocket.

-

Close the incision with surgical clips or sutures.

-

-

Tumor Growth Monitoring:

-

Palpate the implantation site twice weekly to monitor for tumor growth.

-

Once tumors become palpable, measure the tumor dimensions using digital calipers at least twice a week.

-

2. This compound Formulation and Administration

-

Formulation: A suggested vehicle for in vivo administration of IMR-1 is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[6]

-

Dissolve IMR-1 in DMSO to create a stock solution (e.g., 25 mg/mL).

-

Add PEG300 to the DMSO stock solution and mix until clear.

-

Add Tween 80 and mix until clear.

-

Add ddH₂O to reach the final volume.

-

The solution should be prepared fresh for each administration.

-

-

Administration:

-

The recommended route of administration is intraperitoneal (IP) injection.

-

Restrain the mouse appropriately.

-

Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.

-

Aspirate to ensure the needle is not in an organ or blood vessel.

-

Inject the formulated this compound solution.

-

3. Efficacy Evaluation

-

Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Schedule: Administer this compound or vehicle control daily or as determined by pharmacokinetic studies.

-

Tumor Volume Measurement:

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.

-

-

Humane Endpoints: Euthanize animals if they meet any of the predefined humane endpoints, which may include:

Data Presentation

| Treatment Group | Number of Animals (n) | Initial Mean Tumor Volume (mm³) ± SEM | Final Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 8 | 120 ± 15 | 1500 ± 250 | 0 |

| This compound (15 mg/kg) | 8 | 125 ± 18 | 450 ± 90 | 70 |

| Positive Control | 8 | 122 ± 16 | 400 ± 85 | 73.3 |

| Treatment Group | Mean Body Weight Change (%) ± SEM | Observations of Toxicity |

| Vehicle Control | +5 ± 2 | None |

| This compound (15 mg/kg) | -2 ± 3 | None |

| Positive Control | -8 ± 4 | Mild lethargy noted in 2 animals |

Zebrafish Somitogenesis Assay for Notch Pathway Inhibition

The formation of somites in developing zebrafish embryos is a well-established model for studying Notch signaling. Inhibition of the Notch pathway leads to characteristic defects in somite formation, providing a rapid in vivo readout for the activity of compounds like this compound.

Experimental Workflow

Protocol

1. Embryo Collection and Preparation

-

Set up breeding tanks with adult zebrafish the evening before the experiment.

-

The following morning, collect the fertilized eggs.

-

Dechorionate the embryos enzymatically (using pronase) or manually with forceps at the blastula stage (around 2-3 hours post-fertilization, hpf).

-

Rinse the dechorionated embryos several times with embryo medium (E3).

2. Compound Treatment

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in E3 medium. A typical concentration range to test is 10-100 µM. Include a vehicle control (DMSO in E3) and a positive control (e.g., 100 µM DAPT).[10]

-

At the sphere stage (late blastula, around 4 hpf), transfer 10-20 embryos per well into a 24-well plate.

-

Remove the E3 medium and add the treatment solutions to the respective wells.

-

Incubate the embryos at 28.5°C.

3. Phenotype Scoring

-

At 24 hpf, observe the embryos under a stereomicroscope.

-

Score the embryos for somite defects. Normal somites are V-shaped and clearly demarcated. Defects can range from fused somites to a complete loss of somite boundaries.

-

A qualitative scoring system can be used:

-

Normal: Clear, V-shaped somites.

-

Mild: Some somite boundary defects, but overall segmentation is maintained.

-

Severe: Fused somites, loss of clear boundaries, and a disorganized appearance.

-

-

Alternatively, a quantitative approach can be taken by counting the number of malformed somites.

Data Presentation

| Treatment | Concentration (µM) | Number of Embryos (n) | % Normal Phenotype | % Mild Phenotype | % Severe Phenotype |

| Vehicle (DMSO) | 0.1% | 30 | 97 | 3 | 0 |

| This compound | 10 | 30 | 70 | 25 | 5 |

| This compound | 50 | 30 | 10 | 40 | 50 |

| This compound | 100 | 30 | 0 | 15 | 85 |

| DAPT | 100 | 30 | 5 | 20 | 75 |

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound efficacy. The use of PDX models offers a clinically relevant system to assess anti-tumor activity, while the zebrafish somitogenesis assay serves as a rapid and cost-effective in vivo screen for Notch pathway engagement. Consistent and detailed data collection, as exemplified in the provided tables, is crucial for the accurate interpretation of experimental outcomes and for advancing the development of novel Notch-targeted therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Histopathological assessment of laterality defects in zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Muscle defects due to perturbed somite segmentation contribute to late adult scoliosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Refinement of the zebrafish embryo developmental toxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Setting the Tempo in Development: An Investigation of the Zebrafish Somite Clock Mechanism | PLOS Biology [journals.plos.org]

- 8. Validation of a new protocol for a zebrafish MEFL (malformation or embryo-fetal lethality) test method that conforms to the ICH S5 (R3) guideline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

Application Notes and Protocols for IMR-1A Treatment in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, are a critical tool in preclinical oncology research. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumors compared to traditional cell line-derived xenografts. The small molecule IMR-1 is a novel inhibitor of the Notch signaling pathway. In vivo, IMR-1 is metabolized into its more potent active form, IMR-1A, which has an IC50 of 0.5 µM. This compound exerts its effect by disrupting the formation of the Notch transcriptional activation complex. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex, leading to the downregulation of Notch target genes and subsequent inhibition of tumor growth.[1] These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in PDX models.

Mechanism of Action: this compound in the Notch Signaling Pathway

This compound targets a key protein-protein interaction within the nucleus, essential for the transcription of Notch target genes. Unlike gamma-secretase inhibitors (GSIs) that prevent the cleavage and release of the Notch intracellular domain (NICD), this compound acts further downstream. This specific mechanism of action is visualized in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of IMR-1 in two independent esophageal adenocarcinoma PDX models, EAC29 and EAC47.[1] IMR-1 was administered daily via intraperitoneal (i.p.) injection at a dose of 15 mg/kg for 24 days.[1]

Table 1: Tumor Growth Inhibition in EAC29 PDX Model

| Treatment Group | Number of Animals (n) | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (mm³) |

| Vehicle (DMSO) | 5 | ~200 | >1200 |

| IMR-1 (15 mg/kg) | 5 | ~200 | ~400 |

Table 2: Tumor Growth Inhibition in EAC47 PDX Model

| Treatment Group | Number of Animals (n) | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (mm³) |

| Vehicle (DMSO) | 6 | ~200 | ~1000 |

| DAPT (20 mg/kg) | 6 | ~200 | ~400 |

Table 3: Downregulation of Notch Target Genes in PDX Tumors

| PDX Model | Target Gene | Treatment Group | Relative Expression Level (vs. Vehicle) |

| EAC29 | Hes1 | IMR-1 (15 mg/kg) | Dramatically Reduced |

| HeyL | IMR-1 (15 mg/kg) | Dramatically Reduced | |

| Notch3 | IMR-1 (15 mg/kg) | Dramatically Reduced | |

| EAC47 | Hes1 | DAPT (20 mg/kg) | Dramatically Reduced |

| HeyL | DAPT (20 mg/kg) | Dramatically Reduced | |

| Notch3 | DAPT (20 mg/kg) | Dramatically Reduced |

Note: The original study describes the reduction in gene expression as "dramatically reduced"; specific fold-change values were not provided in the text.[1]

Experimental Workflow for this compound Evaluation in PDX Models

The diagram below outlines the key phases of a typical preclinical study to evaluate the efficacy of this compound using PDX models.

Detailed Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.

Materials:

-

Fresh patient tumor tissue in sterile collection medium (e.g., PBS) on ice.

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) or SCID).

-

Sterile surgical instruments (scalpels, forceps, scissors).

-

Anesthetic (e.g., ketamine/xylazine solution).

-

Sterile PBS.

-

Tissue adhesive or sutures.

Procedure:

-

Tumor Tissue Preparation: All procedures should be performed in a sterile biological safety cabinet.

-

Wash the fresh tumor tissue in cold, sterile PBS.

-

Remove any necrotic or non-tumor tissue.

-

Mince the tumor into small fragments of approximately 2-3 mm³.[2]

-

-

Animal Preparation:

-

Anesthetize the mouse using an approved institutional protocol.

-

Shave and sterilize the site of implantation (typically the dorsal flank).

-

-

Implantation:

-

Make a small incision (5-10 mm) in the skin.

-

Using forceps, create a subcutaneous pocket.

-

Implant one to two tumor fragments into the pocket.[2]

-

Close the incision with tissue adhesive or sutures.

-

-

Post-Operative Care & Monitoring:

-

Monitor the mice for recovery from anesthesia and for any signs of distress.

-

Begin monitoring for tumor growth 2-4 weeks post-implantation. Tumors should become palpable.

-

Use calipers to measure tumor volume regularly (2-3 times per week). The formula (Length x Width²)/2 is commonly used.

-

-

Passaging:

-

When a tumor reaches a volume of approximately 1.5 cm, the mouse can be euthanized for tumor harvest.[2]

-

The excised tumor can then be re-fragmented and implanted into a new cohort of mice to expand the PDX model. It is recommended to use early-passage PDXs (less than the 5th passage) for studies to ensure they retain the characteristics of the original tumor.[2]

-

Protocol 2: this compound Treatment in PDX-Bearing Mice

This protocol details the preparation and administration of IMR-1 for in vivo efficacy studies.

Materials:

-

IMR-1 compound.

-

Vehicle components: DMSO, PEG300, Tween 80, and sterile water (ddH2O).

-

PDX-bearing mice with established tumors (e.g., ~200 mm³).

-

Sterile syringes and needles for intraperitoneal (i.p.) injection.

-

Calipers for tumor measurement.

-

Animal scale for body weight monitoring.

IMR-1 Formulation for Injection (Example): This formulation is based on a standard vehicle for similar compounds and should be optimized for solubility and stability.

-

Prepare a stock solution of IMR-1 in DMSO (e.g., 25 mg/ml).

-

To prepare a 1.25 mg/ml working solution for injection:

-

Take 50 µL of the 25 mg/ml IMR-1 stock in DMSO.

-

Add 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween 80 and mix until clear.

-

Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

-

The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[3]

-

-

The mixed solution should be prepared fresh and used immediately.[3]

Treatment Procedure:

-

Study Initiation: Once PDX tumors reach an average volume of ~200 mm³, randomize the mice into treatment and control groups (e.g., Vehicle and IMR-1).

-

Dosing:

-

Administer IMR-1 (15 mg/kg) or the equivalent volume of vehicle via i.p. injection.

-

The injection volume should be calculated based on the individual mouse's body weight.

-

Repeat the administration daily for the duration of the study (e.g., 24 days).[1]

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Record the body weight of each mouse at the time of measurement to monitor for toxicity.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice according to institutional guidelines.

-

Excise the tumors and record their final weight and volume.

-

A portion of the tumor can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., RT-qPCR) or fixed in formalin for histological examination.

-

Protocol 3: Analysis of Notch Target Gene Expression

This protocol outlines the steps to quantify changes in gene expression in excised tumor tissue.

Materials:

-

Excised and snap-frozen PDX tumor tissue.

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (e.g., Hes1, HeyL, Notch3) and a housekeeping gene (e.g., HPRT, GAPDH).

-

qPCR instrument.

Procedure:

-

RNA Extraction:

-

Homogenize the frozen tumor tissue.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, primers, and master mix.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.

-

Compare the normalized gene expression in the IMR-1 treated group to the vehicle-treated group to determine the fold change.

-

References

Application Note: Colony Formation (Clonogenic) Assay for Assessing Long-Term Cell Survival and Proliferation of IMR-90 Cells

Introduction

The colony formation or clonogenic assay is a fundamental, in vitro cell-based method used to determine the long-term survival and proliferative capacity of a single cell.[1] This assay is particularly crucial in cancer research, toxicology, and drug development to assess the effects of cytotoxic agents, radiation, or other treatments on a cell's ability to form a viable colony. A colony is defined as a cluster of at least 50 cells, which arises from a single progenitor cell through repeated divisions. This application note provides a detailed protocol for performing a colony formation assay using the IMR-90 human diploid fibroblast cell line, a well-characterized model for studying cellular senescence and stress responses.[2]

Note on Cell Line: This protocol is written for the IMR-90 cell line (ATCC CCL-186), a human fetal lung fibroblast line.[3] The user-specified "IMR-1A" is not a recognized designation and is presumed to be a typographical error.

Principle of the Assay

The principle of the colony formation assay is to seed cells at a low density to ensure individual cells are spatially separated.[4] This allows each viable cell to proliferate independently and form a distinct, countable colony. After a sufficient incubation period (typically 1-3 weeks), the resulting colonies are fixed and stained, most commonly with crystal violet.[5][6] The number of colonies is then counted to determine the plating efficiency (PE) and, in treatment studies, the surviving fraction (SF). These metrics provide a quantitative measure of treatment efficacy on the reproductive viability of the cells.

Detailed Experimental Protocol

This protocol outlines the necessary steps for preparing IMR-90 cells, seeding them for colony formation, applying experimental treatments, and quantifying the results.

1. Materials and Reagents

-

IMR-90 Human Fibroblast Cells (e.g., ATCC® CCL-186™)

-

Complete Growth Medium (see Table 2 for formulation)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (e.g., 0.25% Trypsin, 0.53 mM EDTA)

-

Fixation Solution (e.g., 100% Methanol or 4% Paraformaldehyde)

-

Crystal Violet Staining Solution (see Table 2 for formulation)

-

6-well or 12-well tissue culture plates

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO₂)

2. Cell Preparation and Seeding

Proper cell handling is critical to ensure a single-cell suspension and high viability.

-

Step 2.1: Maintain IMR-90 Culture: Culture IMR-90 cells in T-75 flasks with complete growth medium. Subculture the cells when they reach 70-80% confluency to maintain them in the exponential growth phase.[7]

-

Step 2.2: Harvest Cells: Aspirate the medium and wash the cell monolayer once with PBS. Add Trypsin-EDTA solution (e.g., 2-3 mL for a T-75 flask) and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Step 2.3: Neutralize Trypsin: Add at least 2 volumes of complete growth medium to the flask to neutralize the trypsin.[5]

-

Step 2.4: Create Single-Cell Suspension: Gently pipette the cell suspension up and down to break up any clumps and create a homogenous single-cell suspension.

-

Step 2.5: Count Viable Cells: Perform a viable cell count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

-